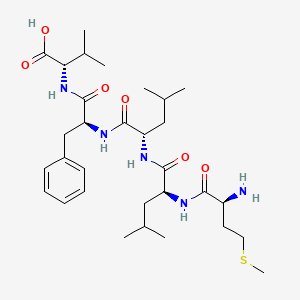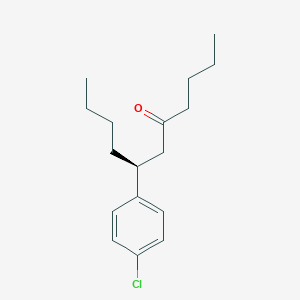
2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,6-trinitrofenil)-2,4,5,7-tetranitronftaleno es un compuesto aromático altamente nitrado conocido por sus propiedades energéticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2,4,6-trinitrofenil)-2,4,5,7-tetranitronftaleno típicamente implica la nitración de derivados del naftaleno. El proceso generalmente incluye múltiples pasos de nitración utilizando ácido nítrico concentrado y ácido sulfúrico como agentes de nitración. Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y la concentración para garantizar la introducción selectiva de grupos nitro en las posiciones deseadas en el anillo de naftaleno .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de agentes de nitración de grado industrial y reactores diseñados para manejar la naturaleza exotérmica de las reacciones de nitración. Las medidas de seguridad son cruciales debido a la naturaleza altamente energética del compuesto y el potencial de descomposición explosiva .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2,4,6-trinitrofenil)-2,4,5,7-tetranitronftaleno experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse aún más en condiciones oxidantes fuertes, lo que lleva a la formación de productos más altamente oxidados.
Reducción: Las reacciones de reducción típicamente implican el uso de agentes reductores como el hidrógeno gaseoso o los hidruros metálicos, lo que resulta en la formación de derivados menos nitrados.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el ácido crómico.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el hidrógeno gaseoso en presencia de un catalizador.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de reducción pueden producir derivados de naftaleno parcialmente nitrados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en lugar de los grupos nitro .
Aplicaciones Científicas De Investigación
1-(2,4,6-trinitrofenil)-2,4,5,7-tetranitronftaleno tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de otros materiales energéticos y como compuesto modelo para estudiar reacciones de nitración.
Biología: Se ha investigado por sus posibles efectos en los sistemas biológicos, aunque su alta toxicidad limita su uso en la investigación biológica.
Medicina: Aplicaciones limitadas debido a su toxicidad, pero se ha estudiado por su posible uso en sistemas de administración de fármacos dirigidos donde se requiere la liberación controlada de energía.
Industria: Se utiliza en la producción de explosivos, propulsores y otros materiales de alta energía.
Mecanismo De Acción
El mecanismo por el cual 1-(2,4,6-trinitrofenil)-2,4,5,7-tetranitronftaleno ejerce sus efectos es principalmente a través de la liberación de energía durante la descomposición. Los múltiples grupos nitro en el compuesto experimentan una descomposición exotérmica rápida, liberando una cantidad significativa de energía. Este proceso implica la ruptura de enlaces nitrógeno-oxígeno y la formación de nitrógeno gaseoso estable y otros subproductos .
Comparación Con Compuestos Similares
Compuestos similares
2,4,6-Trinitrotolueno (TNT): Otro compuesto aromático altamente nitrado con propiedades energéticas similares.
Hexanitrohexaazaisowurtzitane (CL-20): Un compuesto de alta energía con un marco estructural diferente pero aplicaciones similares en explosivos y propulsores.
Octahidro-1,3,5,7-tetranitro-1,3,5,7-tetrazocina (HMX): Una nitramina cíclica con alta densidad energética y estabilidad.
Singularidad
1-(2,4,6-trinitrofenil)-2,4,5,7-tetranitronftaleno es único debido a su disposición específica de grupos nitro en el anillo de naftaleno, lo que contribuye a su alta densidad energética y reactividad específica. Su estructura permite un equilibrio entre la estabilidad y el rendimiento energético, lo que lo hace adecuado para diversas aplicaciones de alta energía .
Propiedades
Número CAS |
185119-42-0 |
|---|---|
Fórmula molecular |
C16H5N7O14 |
Peso molecular |
519.25 g/mol |
Nombre IUPAC |
2,4,5,7-tetranitro-1-(2,4,6-trinitrophenyl)naphthalene |
InChI |
InChI=1S/C16H5N7O14/c24-17(25)6-1-8-14(9(2-6)19(28)29)12(22(34)35)5-13(23(36)37)15(8)16-10(20(30)31)3-7(18(26)27)4-11(16)21(32)33/h1-5H |
Clave InChI |
SVSICTXOISDBHK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid](/img/structure/B12567376.png)

![3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium](/img/structure/B12567382.png)

![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)

![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)
![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)
![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)





